molecular formula C12H8N2 B3052166 2-Cyano-6-phenylpyridine CAS No. 39065-47-9

2-Cyano-6-phenylpyridine

Cat. No. B3052166
CAS RN: 39065-47-9
M. Wt: 180.2 g/mol
InChI Key: BDNQAFNZYVRBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-6-phenylpyridine is a chemical compound with the molecular formula C12H8N2 . It’s a structural motif found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Synthesis Analysis

The synthesis of this compound involves several methodologies for the introduction of various bio-relevant functional groups to pyridine . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .


Physical And Chemical Properties Analysis

This compound is a compound with the molecular formula C12H8N2 . It’s a structural motif found in numerous bioactive molecules . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds :

    • Dyachenko and Chernega (2005) discussed the synthesis of 4-Aryl-3-cyano-6-phenylpyridine-2(1H)-thiones, which are crucial in creating 2-alkylthiopyridines, thieno[2,3-b]pyridines, and 1,4-di(pyridin-2-ylthio)butane. This synthesis involves the condensation of arylmethylenecyanothioacetamides with benzoyl-1,1,1-trifluoroacetone (Dyachenko & Chernega, 2005).
  • Synthesis and Biological Activities of Gold Complexes :

    • Fan et al. (2003) synthesized a series of new 2-phenylpyridine Au(III) complexes with various thiolate ligands, which were more cytotoxic than cisplatin against certain human leukemia and mouse tumor cell lines (Fan et al., 2003).
  • Anti-tumor Activity of Pyridine Derivatives :

    • Zhang et al. (2011) synthesized novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives that displayed significant anti-tumor activity against various cell lines. Some compounds showed remarkably higher activity than the reference drug MX-58151 (Zhang et al., 2011).
  • Polymorphic Study and Anti-inflammatory Activity :

    • Rai et al. (2016) conducted a study on 2-{3-[3-cyano-6-methyl-2-oxo-4-phenylpyridin-1(2H)-yl]propoxy}-4-methyl-6-phenylnicotinonitrile and its polymorphs, revealing significant anti-inflammatory activity in vivo (Rai et al., 2016).
  • Copper-mediated Selective Cyanation :

    • Jinho Kim et al. (2012) developed a copper-mediated regioselective cyanation of indoles and 2-phenylpyridines, which is significant for its broad substrate scope, high functional group tolerance, and excellent regioselectivity (Jinho Kim et al., 2012).
  • Photophysical Properties and Redox Behavior of Iridium Complexes :

    • Neve et al. (1999) explored the synthesis, structure, photophysical properties, and redox behavior of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, which are important in the study of luminescence and electrochemical properties (Neve et al., 1999).
  • Quantitative Analysis of Carnitine :

    • Nakaya et al. (1996) utilized α,β-Unsaturated carbonyl compounds and 2-methylpyridines as fluorescent labeling reagents for the quantitative analysis of carnitine (Nakaya et al., 1996).

Safety and Hazards

The safety data sheet for 2-Cyano-6-phenylpyridine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Cyanopyridines are reduced at low potentials in organic solvents and are therefore a promising class of molecules for anolytes for nonaqueous redox-flow batteries . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

6-phenylpyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-9-11-7-4-8-12(14-11)10-5-2-1-3-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNQAFNZYVRBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376763
Record name 2-CYANO-6-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39065-47-9
Record name 2-CYANO-6-PHENYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Trimethylsilylcyanide (8 ml) was added to a solution of intermediate 38.1 (8.16 g) in DCM (95 ml). A solution of benzoyl chloride (7 ml) in DCM (50 ml) was added dropwise to the previous mixture. The reaction was stirred for 24 h at RT. Diisopropylamine (10.2 ml) was added and the reaction was stirred for 3 h. A Na2CO3 solution was added to the reaction mixture. The layers were separated and the aq. phase was extracted with DCM. The org. phases were combined, dried over Na2SO4 and evaporated off. The compound was purified by CC (EA/Hept 1/3) to afford 8.13 g of the desired product.
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 38.1
Quantity
8.16 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

6-Chloro-2-pyridinecarbonitrile (0.80 g, 5.7 mmol) and phenylboric acid (1.05 g, 8.6 mmol) were dissolved in toluene (60 ml)-ethanol (15 ml), and potassium carbonate (2.00 g, 14.4 mmol) and water (15 ml) were added thereto. The mixture was deairated under reduced pressure for 10 minutes. Tetrakis(triphenylphosphine)palladium (0) (0.33 g, 0.29 mmol) was added to the reaction mixture under argon atmosphere, and the mixture was refluxed for 16 hrs. The reaction mixture was combined with ethyl acetate and water. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was subjected to a silica gel column chromatography. The fractions eluted with hexane-ethyl acetate (4:1, v/v) were collected, concentrated and recrystallized from hexane-ethyl acetate to give the titled compound (0.90 g, 86%).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.33 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-6-phenylpyridine
Reactant of Route 2
Reactant of Route 2
2-Cyano-6-phenylpyridine
Reactant of Route 3
Reactant of Route 3
2-Cyano-6-phenylpyridine
Reactant of Route 4
Reactant of Route 4
2-Cyano-6-phenylpyridine
Reactant of Route 5
Reactant of Route 5
2-Cyano-6-phenylpyridine
Reactant of Route 6
Reactant of Route 6
2-Cyano-6-phenylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.